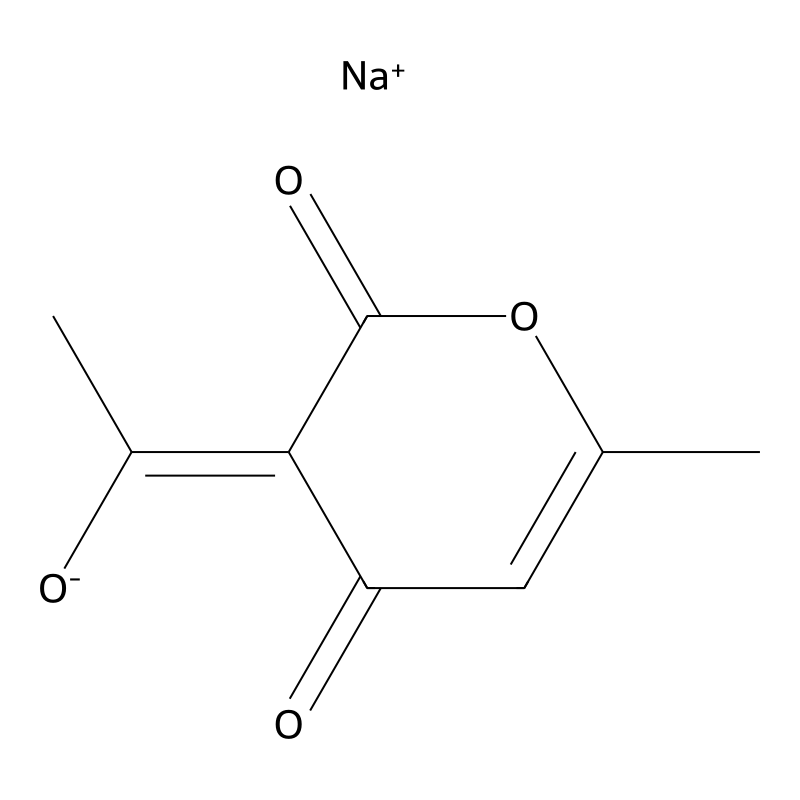Sodium dehydroacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial Properties
Sodium dehydroacetate (SDHA) has been extensively studied for its antimicrobial properties. It exhibits a broad spectrum of activity against various microorganisms, including bacteria, fungi, and yeasts []. Research suggests that SDHA disrupts the cell membrane of microorganisms, leading to leakage of cellular contents and ultimately cell death []. Studies have explored its effectiveness against specific pathogens, such as Geotrichum citri-aurantii, a fungus commonly found in spoilt fruits.
Safety and Toxicity Concerns
While widely used in various products, SDHA has raised concerns regarding its safety. Some studies suggest potential health risks associated with its use. Research using animal models has shown potential cardiovascular toxicity linked to SDHA exposure []. Additionally, SDHA has been linked to skin sensitization in some individuals. Ongoing research continues to investigate the safety profile of SDHA and its potential long-term health effects.
Sodium dehydroacetate is the sodium salt of dehydroacetic acid, with the chemical formula and a molar mass of approximately 190.13 g/mol. It appears as a white to yellowish powder and is highly soluble in water, propylene glycol, and methanol, but insoluble in organic solvents like acetone and benzene . This compound has been assigned the European food additive number E266 and is primarily recognized for its antimicrobial properties, making it a valuable preservative in various applications, particularly in cosmetics and food products .
Sodium dehydroacetate exhibits reactivity with acids, potentially resulting in vigorous reactions with strong oxidizing agents . Its stability is generally high, but it can decompose upon heating, releasing toxic fumes such as sodium oxide. The compound's pH ranges from 8.8 to 9.3 in a 100 g/L aqueous solution, indicating its weakly alkaline nature .
Sodium dehydroacetate demonstrates significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria, yeast, and mold. It functions primarily by inhibiting microbial growth rather than killing established populations . This property makes it an effective preservative in cosmetic formulations and food products. Studies have also indicated that sodium dehydroacetate may possess anticoagulant properties by reducing vitamin K levels in the blood .
Sodium dehydroacetate can be synthesized through various methods, typically involving the reaction of dehydroacetic acid with sodium hydroxide or sodium carbonate. One notable synthesis approach includes using diketene as a raw material along with triethylamine and ethylene glycol as catalysts to facilitate polymerization while minimizing byproducts . This method streamlines the production process, reducing both energy consumption and material waste compared to traditional methods.
The primary applications of sodium dehydroacetate include:
- Cosmetics: Used as a preservative due to its effective antimicrobial properties.
- Food Industry: Employed as a preservative in sauces, baked goods, beverages, and dairy products.
- Pharmaceuticals: Utilized for its bactericidal and fungicidal properties in both human and veterinary medicine.
- Agriculture: Occasionally used for its phytotoxic effects against certain pests .
Interaction studies of sodium dehydroacetate reveal that it can enhance the efficacy of other preservatives when used in combination. For example, its effectiveness is noted to increase when paired with monolaurin, another antimicrobial agent . Furthermore, studies indicate that sodium dehydroacetate maintains its antimicrobial activity across a range of pH levels, making it versatile for various formulations .
Sodium dehydroacetate shares similarities with several other compounds used as preservatives or antimicrobial agents. Here are some notable comparisons:
| Compound Name | Chemical Formula | Antimicrobial Activity | Common Uses |
|---|---|---|---|
| Sodium benzoate | C7H5NaO2 | Yes | Food preservative |
| Potassium sorbate | C6H7KO2 | Yes | Food preservative |
| Sodium propionate | C3H5NaO2 | Yes | Food preservative |
| Methylparaben | C8H8O3 | Yes | Cosmetic preservative |
Uniqueness of Sodium Dehydroacetate
Sodium dehydroacetate stands out due to its broad-spectrum antimicrobial activity at low concentrations and its compatibility with various formulation systems. Unlike some other preservatives that may cause skin irritation or require higher concentrations for efficacy, sodium dehydroacetate is noted for its excellent toxicity profile and non-irritating nature . Additionally, it is recognized for being permitted in ecological and organic certified cosmetics by organizations such as Ecocert .
Physical Description
Hydrate: White solid; [Hawley] White powder; [MSDSonline]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Microbicides, effective in greenhouses, contained sorbic and dehydroacetic acids, plus their salts.
A hygienic prepn for the prevention of growth of bacteria in footwear and clothing contained sodium dehydroacetate (0.5%) and tetradecyldimethylbenzylammonium chloride (0.05%).
A composition containing one or more of dehydroacetic acid, sorbic acid, and their salts and one or more of trimethyl-type and benzyl-type surfactants is used as a microbicide and industrial preservative.
A composition containing one or more of dehydroacetic acid or its salts and (or) one or more of sorbic acid or its salts, and one or more of C8-18 alkylamines or their salts is used as an industrial preservative and fungicide.








